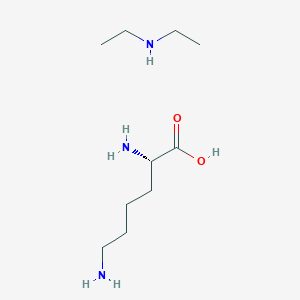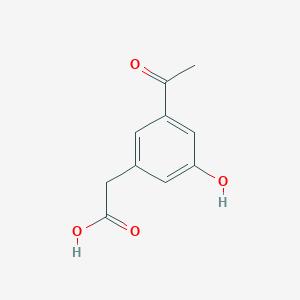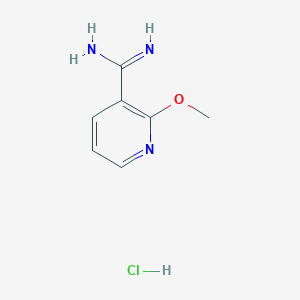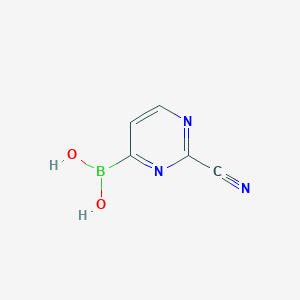
2-Cyanopyrimidine-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanopyrimidine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which also contains a cyano group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopyrimidine-4-boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. In this method, a halogenated pyrimidine derivative undergoes a reaction with a metal reagent, such as lithium or magnesium, to form an organometallic intermediate. This intermediate is then treated with a boron reagent, such as bis(pinacolato)diboron, to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .
化学反応の分析
Types of Reactions: 2-Cyanopyrimidine-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to form amines.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and base, such as potassium carbonate, in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学的研究の応用
2-Cyanopyrimidine-4-boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Cyanopyrimidine-4-boronic acid involves its ability to form stable complexes with various metal catalysts, such as palladium, which facilitates its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, transferring its organic group to the metal catalyst, which then undergoes oxidative addition and reductive elimination to form the desired product . Additionally, the cyano group can participate in various reactions, further expanding the compound’s versatility .
類似化合物との比較
- 4-Cyanopyridine-2-boronic acid
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Comparison: 2-Cyanopyrimidine-4-boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the pyrimidine ring. This combination allows for a wide range of chemical reactions and applications, making it more versatile compared to similar compounds that may lack one of these functional groups .
特性
分子式 |
C5H4BN3O2 |
|---|---|
分子量 |
148.92 g/mol |
IUPAC名 |
(2-cyanopyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C5H4BN3O2/c7-3-5-8-2-1-4(9-5)6(10)11/h1-2,10-11H |
InChIキー |
CHQPLACZCHJSPO-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC(=NC=C1)C#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


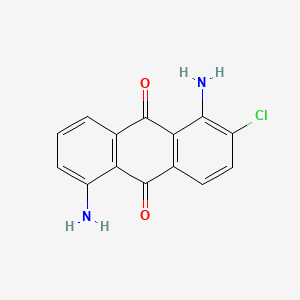
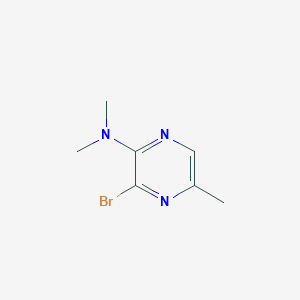
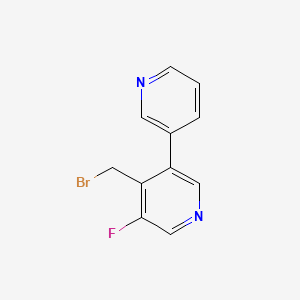
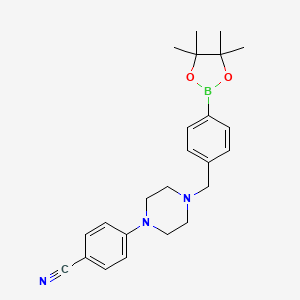
![rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B13133631.png)
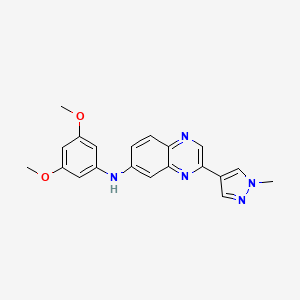
![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)
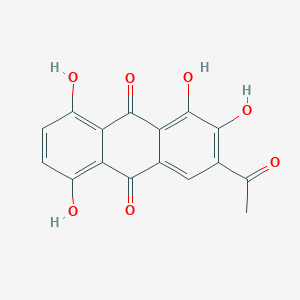

![4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13133665.png)
